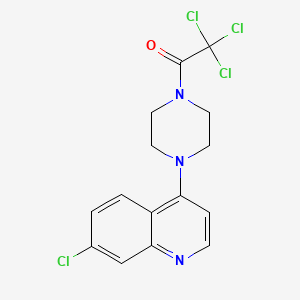
Hexyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl methyl carbonate is an organic compound belonging to the class of esters. It is formed by the esterification of hexanol and methyl carbonate. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, in particular, is valued for its fruity and floral scent, making it a popular choice in perfumery and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl methyl carbonate can be synthesized through the esterification reaction between hexanol and methyl carbonate. The reaction typically involves heating hexanol with methyl carbonate in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Hexanol+Methyl Carbonate→Hexyl Methyl Carbonate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl methyl carbonate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and methyl carbonate.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexanol and methyl carbonate.
Reduction: Hexanol and methanol.
Transesterification: A different ester and an alcohol.
Applications De Recherche Scientifique
Hexyl methyl carbonate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. It is also used in the production of cosmetics and personal care products.
Comparaison Avec Des Composés Similaires
Hexyl methyl carbonate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate. While all these esters share similar chemical properties, this compound is unique due to its specific aroma profile. The following table highlights some similar compounds:
| Compound | Structure | Aroma Profile |
|---|---|---|
| Ethyl Acetate | CH3COOCH2CH3 | Fruity, Sweet |
| Butyl Acetate | CH3COO(CH2)3CH3 | Fruity, Banana-like |
| Octyl Acetate | CH3COO(CH2)7CH3 | Fruity, Orange-like |
| This compound | CH3OCOO(CH2)5CH3 | Fruity, Floral |
This compound stands out due to its unique combination of fruity and floral notes, making it a preferred choice in perfumery and cosmetics.
Propriétés
| 39511-75-6 | |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
hexyl methyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3 |
Clé InChI |
ZMMHOYZEWJGLPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


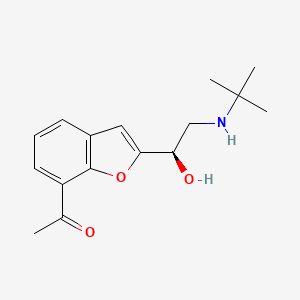
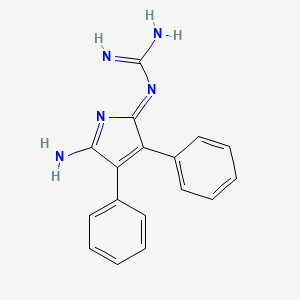
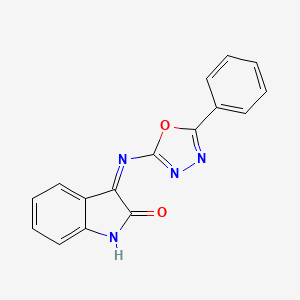
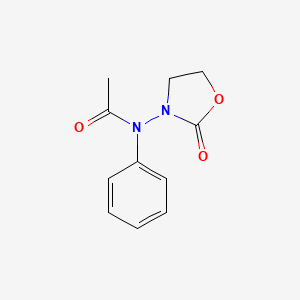
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
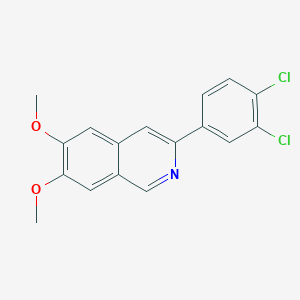

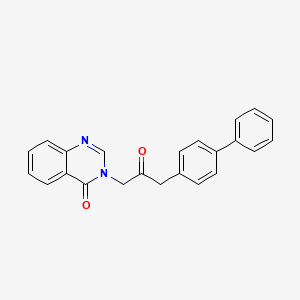
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
